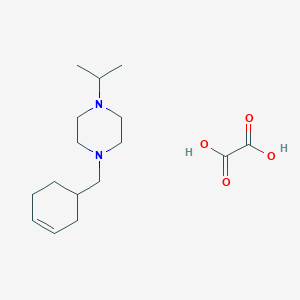![molecular formula C18H27NO6 B5148879 4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B5148879.png)
4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for use in a wide range of experiments. In
Wirkmechanismus
The mechanism of action of 4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate involves its ability to modulate the activity of ion channels and G protein-coupled receptors. Specifically, it has been found to enhance the activity of L-type calcium channels and inhibit the activity of N-type calcium channels. It has also been found to activate the G protein-coupled receptor GPR55 and inhibit the activity of the G protein-coupled receptor CB1.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate are varied and depend on the specific experimental conditions. In general, this compound has been found to modulate calcium signaling, neurotransmitter release, and synaptic plasticity. It has also been found to have neuroprotective effects and to modulate pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate in lab experiments is its ability to selectively modulate specific ion channels and G protein-coupled receptors. This allows for more precise and targeted experiments. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in experiments.
Zukünftige Richtungen
There are many future directions for research involving 4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis method of 4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate involves the reaction of 2,5-dimethylphenol and 1-bromo-4-(4-morpholinyl)butane in the presence of a base and a solvent. The resulting product is then treated with oxalic acid to yield the oxalate salt of 4-[4-(2,5-dimethylphenoxy)butyl]morpholine.
Wissenschaftliche Forschungsanwendungen
4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate has been used in a variety of scientific research applications. It has been found to be effective in the study of ion channels, particularly those involved in the regulation of calcium. It has also been used in the study of G protein-coupled receptors and their downstream signaling pathways. Additionally, this compound has been used in the study of the effects of various drugs on the central nervous system.
Eigenschaften
IUPAC Name |
4-[4-(2,5-dimethylphenoxy)butyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-14-5-6-15(2)16(13-14)19-10-4-3-7-17-8-11-18-12-9-17;3-1(4)2(5)6/h5-6,13H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHPGIDWZLGUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-methoxy-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5148802.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5148803.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5148805.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5148811.png)
![N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B5148818.png)

![3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol](/img/structure/B5148839.png)
![ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5148860.png)
![N~1~-(sec-butyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148865.png)
![propyl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5148877.png)
![3-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B5148878.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5148887.png)
![methyl 1-adamantyl[(trifluoroacetyl)amino]acetate](/img/structure/B5148909.png)